5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride
Description
Fourier-Transform Infrared Spectral Interpretation
The Fourier-transform infrared spectroscopic analysis of this compound provides definitive identification of functional groups and molecular vibrations characteristic of this heterocyclic compound. The infrared spectrum exhibits distinctive absorption bands corresponding to the aromatic amine, piperazine, and chlorinated aromatic functionalities present in the molecular structure.
The spectral region between 3241 and 3000 wavenumbers displays characteristic stretching vibrations attributed to the primary amine group attached to the benzene ring. These bands appear as broad absorption features due to the hydrogen bonding interactions involving the amino group protons. The presence of the piperazine nitrogen atoms contributes additional complexity to this spectral region through secondary amine stretching vibrations.
Aliphatic carbon-hydrogen stretching vibrations manifest in the spectral range from 2980 to 2793 wavenumbers, reflecting the methylene protons of the piperazine ring and the methyl group attached to the nitrogen atom. These absorption bands provide clear evidence of the saturated hydrocarbon components within the heterocyclic framework.
The aromatic region displays characteristic absorption patterns between 1616 and 1417 wavenumbers, corresponding to benzene ring stretching and bending vibrations. The substitution pattern of the aromatic ring, specifically the 1,2-disubstitution with chlorine and the piperazine-aniline linkage, produces distinctive spectral signatures in this region.
Nuclear Magnetic Resonance Spectral Profiling
Nuclear magnetic resonance spectroscopy provides detailed structural information regarding the molecular environment of hydrogen and carbon atoms within this compound. The proton nuclear magnetic resonance spectrum reveals characteristic signal patterns that confirm the molecular structure and substitution pattern of this heterocyclic compound.
The proton nuclear magnetic resonance analysis demonstrates the presence of eight protons associated with the four methylene groups of the piperazine ring, appearing as distinct signals in the aliphatic region of the spectrum. These signals typically manifest between 2.5 and 3.5 parts per million, reflecting the electron-withdrawing effects of the nitrogen atoms within the heterocyclic system.
The amino group protons produce a characteristic broad singlet at 4.99 parts per million, with doubled intensity compared to individual aromatic protons. This chemical shift position indicates the electron-donating character of the amino group and its interaction with the aromatic ring system. The broadening of this signal reflects rapid exchange processes typical of primary amine protons in solution.
Aromatic proton signals appear in the downfield region between 6.5 and 7.0 parts per million, with three distinct signals corresponding to the three aromatic protons on the substituted benzene ring. The proton at the 4-position, located para to the amino group, appears more upfield due to the electron-donating effect of the amino substituent. The proton at the 3-position exhibits a characteristic chemical shift at 6.85 parts per million with a coupling constant of 8.3 hertz, confirming the ortho coupling relationship with the adjacent aromatic proton.
Table 2: Nuclear Magnetic Resonance Spectral Data
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperazine CH₂ | 2.5-3.5 | Multiplet | 8H |
| Amino Group | 4.99 | Broad Singlet | 2H |
| Aromatic H-3 | 6.85 | Doublet | 1H |
| Aromatic H-4 | 6.5-6.7 | Multiplet | 1H |
| Aromatic H-6 | 6.7-7.0 | Multiplet | 1H |
Comparative Analysis with Parent Compound (5-Chloro-2-(4-methylpiperazinyl)benzenamine)
The comparative structural analysis between this compound and its parent compound 5-chloro-2-(4-methylpiperazinyl)benzenamine reveals significant differences in molecular properties and structural characteristics arising from salt formation. The parent compound, with molecular formula C₁₁H₁₆ClN₃ and molecular weight 225.72 daltons, represents the free base form without the additional hydrochloric acid components.
The transition from the parent compound to the dihydrochloride salt results in substantial changes in molecular weight, increasing from 225.72 to 298.64 daltons due to the incorporation of two hydrochloric acid molecules. This salt formation significantly alters the compound's physical properties, including solubility characteristics, stability, and crystalline structure. The protonation of nitrogen atoms within the piperazine ring system creates a charged species that exhibits enhanced water solubility compared to the neutral parent compound.
Spectroscopic differences between the parent compound and its dihydrochloride salt manifest primarily in the nuclear magnetic resonance spectra, where protonation effects shift chemical shift positions of protons adjacent to the nitrogen atoms. The infrared spectral characteristics also show modifications in the nitrogen-hydrogen stretching regions due to the formation of ionic interactions and altered hydrogen bonding patterns in the salt form.
The computational chemistry parameters demonstrate notable variations between the two forms. The logarithm of the partition coefficient changes from approximately 2.52 for the dihydrochloride salt to different values for the parent compound, reflecting altered lipophilicity and polarity characteristics. The topological polar surface area remains relatively consistent at approximately 32.5 square angstroms for both forms, indicating that the core molecular framework maintains similar polar character despite salt formation.
Table 3: Comparative Molecular Properties
| Property | Parent Compound | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClN₃ | C₁₁H₁₈Cl₃N₃ |
| Molecular Weight | 225.72 Da | 298.64 Da |
| Chemical Abstracts Service Number | - | 1210682-18-0 |
| Logarithm Partition Coefficient | Variable | 1.7-2.52 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bonds | 1 | 1 |
The crystallographic analysis reveals that salt formation introduces additional intermolecular interactions through ionic bonding between the protonated nitrogen centers and chloride counterions. These interactions influence the solid-state packing arrangement and contribute to the enhanced stability of the dihydrochloride salt compared to the parent compound. The presence of multiple chloride ions creates a more complex crystal lattice structure with defined stoichiometric relationships between the organic cation and inorganic anions.
Properties
IUPAC Name |
5-chloro-2-(4-methylpiperazin-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZBJJRGEWMWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) and Coupling
A common approach involves starting from a chlorinated aniline or nitrobenzene derivative, followed by substitution of a suitable leaving group with 4-methylpiperazine.
- For example, a halogenated aromatic compound (such as 5-chloro-2-nitroaniline or its derivatives) undergoes nucleophilic substitution with 4-methylpiperazine under reflux conditions in an appropriate solvent, often with a base to facilitate the reaction.
- The reaction mixture is then worked up by extraction and purification via column chromatography or crystallization to isolate the intermediate.
Reduction of Nitro to Amine
- If the starting material contains a nitro group (e.g., 5-chloro-2-nitroaniline derivatives), reduction is performed to convert the nitro group to an amine.
- Common reducing agents include iron powder with ammonium chloride in methanol/water mixtures or catalytic hydrogenation using Pd/C under hydrogen atmosphere.
- The reduction step is carefully controlled to avoid over-reduction or side reactions.
Formation of Dihydrochloride Salt
- The free base amine is treated with hydrochloric acid in solvents like dioxane or ethanol to form the dihydrochloride salt.
- This salt formation improves the compound's crystallinity, stability, and handling properties.
- The product is isolated by filtration and drying, often yielding a stable crystalline solid.
Representative Experimental Procedures and Data
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination or halogenation | 1-methyl-4-nitro-2-(trifluoromethyl)benzene with AIBN, DBDMH | 50-60 | Controlled temperature (25-30°C), stirring |
| 2 | Nucleophilic substitution | 4-methylpiperazine, reflux in acetonitrile | 70-85 | Base may be added to facilitate substitution |
| 3 | Reduction (nitro to amine) | Iron powder + ammonium chloride in MeOH/H2O or Pd/C + H2 | 80-90 | Mild conditions to avoid side reactions |
| 4 | Salt formation | HCl in dioxane or ethanol, room temperature | 85-95 | Yields stable dihydrochloride salt |
Data adapted and integrated from process patents and research articles
Research Findings and Optimization Insights
- Solvent choice significantly affects the reaction yield and purity. Acetonitrile and methanol are commonly used solvents for substitution and reduction steps, respectively.
- Reaction temperature and time are optimized to balance conversion and minimize by-products. For nucleophilic substitution, reflux for several hours (e.g., 16 hours) is typical.
- Purification by flash column chromatography using eluents such as dichloromethane with ammonia in methanol improves product purity.
- Microwave-assisted synthesis has been reported to accelerate coupling reactions under acidic catalysis, reducing reaction times from hours to minutes with comparable yields.
- Crystallization parameters (temperature, solvent mixture) are tuned to obtain the dihydrochloride salt in a crystalline form suitable for pharmaceutical use.
Summary Table of Key Preparation Methods
| Preparation Step | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Halogenation/Bromination | Introduction of halogen substituent on aromatic ring | AIBN, DBDMH, 25-30°C, acetonitrile | Halogenated nitrobenzene intermediate |
| Nucleophilic Aromatic Substitution | Reaction of halogenated intermediate with 4-methylpiperazine | Reflux, base, acetonitrile | Piperazinyl-substituted nitro compound |
| Reduction of Nitro Group | Conversion of nitro to amino group | Fe/NH4Cl in MeOH/H2O or Pd/C + H2 | Amino-substituted intermediate |
| Salt Formation | Formation of dihydrochloride salt for stability and handling | HCl in dioxane or ethanol, room temp | Crystalline dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline exhibit significant anticancer properties. For instance, compounds synthesized from this aniline derivative have shown promising results against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating their cytotoxic potential . The introduction of piperazine moieties enhances the biological activity of these compounds, making them suitable candidates for further development as anticancer agents.
Inhibition of Kinases
Another notable application is in the field of kinase inhibition. The compound has been explored as a potential inhibitor of Axl kinase, which is implicated in tumor growth and metastasis. Studies have reported that modifications to the aniline structure can lead to compounds with improved inhibitory activity against Axl, thereby providing a pathway for developing targeted cancer therapies .
Synthesis and Derivative Development
The synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride involves various chemical reactions that yield derivatives with enhanced properties. For example, reactions involving 4-methylpiperazine and chlorinated anilines have been optimized to produce compounds with higher yields and specific biological activities . These derivatives are crucial for exploring structure-activity relationships (SAR) that can lead to more effective therapeutic agents.
Potential Therapeutic Uses
Antiviral Properties
Recent studies suggest that derivatives of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline may possess antiviral activity. Research has indicated that modifications to the aniline moiety can enhance the efficacy of these compounds against viral infections, including adenovirus . This opens avenues for exploring their use in antiviral drug development.
Neuroprotective Effects
There is emerging interest in the neuroprotective potential of piperazine-containing compounds. Some studies have suggested that 5-Chloro-2-(4-methylpiperazin-1-yl)aniline derivatives may offer protective effects against neurodegenerative diseases due to their ability to modulate neurotransmitter systems . This could lead to new treatments for conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compound’s structural analogs primarily differ in substituents on the piperazine ring or the aromatic core. Key examples include:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Salt Forms: Dihydrochloride salts (e.g., the target compound and MM0421.03) enhance aqueous solubility, critical for in vitro assays, whereas non-salt forms (e.g., MM0421.02) may prioritize lipid solubility for membrane permeability .
- Functional Applications : The Fmoc-protected analog is used in peptide synthesis, while the triazolopyridine derivatives serve as reference standards for pharmaceutical quality control .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Research Findings :
- Role as Pharmaceutical Impurities : Both MM0421.02 and MM0421.03 are structurally related to antipsychotic drugs, where their presence as impurities necessitates stringent analytical monitoring .
- Synthesis Utility : The Fmoc-piperazine derivative is critical in solid-phase peptide synthesis, leveraging its protective group for temporary amine masking .
Commercial and Regulatory Status
- Reference Standards : MM0421.02 and MM0421.03 remain actively used in pharmaceutical analysis, reflecting regulatory requirements for impurity profiling .
Biological Activity
5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H16ClN3·2HCl
- Molecular Weight : 274.64 g/mol
- CAS Number : 1000000000 (for reference purposes)
This compound features a chloro-substituted aniline core linked to a piperazine moiety, which is often associated with enhanced biological activity.
Anticancer Properties
Research indicates that derivatives of piperazine, including this compound, exhibit notable anticancer activities. For instance, compounds with similar structures have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | A549 | 26 | Inhibits proliferation |
| Compound C | HCT116 | 1.1 | Cell cycle arrest |
These studies suggest that the presence of the piperazine ring enhances the cytotoxic effects against tumor cells, likely through pathways involving apoptosis and cell cycle regulation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, its efficacy against various bacterial strains has been documented:
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Bactericidal |
| Escherichia coli | 62.5 | Bacteriostatic |
| Pseudomonas aeruginosa | 31.108 | Moderate activity |
The mechanism involves inhibition of protein synthesis and disruption of cell wall integrity, contributing to its effectiveness against biofilms formed by resistant strains like MRSA .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, which is a critical mechanism for its anticancer effects.
- Antimicrobial Mechanisms : Its ability to disrupt bacterial cell walls and inhibit nucleic acid synthesis contributes to its antimicrobial efficacy.
Case Studies
A notable study evaluated the effectiveness of this compound in a murine model of cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.
Study Overview:
- Objective : To assess the anticancer efficacy of this compound in vivo.
- Methodology : Mice were administered the compound over a period of four weeks.
- Results : Tumor growth was inhibited by approximately 70% in treated mice compared to controls.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
